molecular formula C21H43NO2 B8503518 3-(Dimethylamino)Propyl Hexadecanoate CAS No. 174827-67-9

3-(Dimethylamino)Propyl Hexadecanoate

Cat. No. B8503518
M. Wt: 341.6 g/mol
InChI Key: NZAUIYFMBATYJN-UHFFFAOYSA-N
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Patent
US05550132

Procedure details

This intermediate was prepared in a manner analogous to that of 2-(dimethylamino)ethyl octanoate from 3-bromopropyl hexadecanoate (3 g, 7.95 mmol) and 40% aqueous dimethylamine (15 mL, 119 mmol) in acetonitrile (20 mL). The resulting material was applied to a silica gel column (discontinuous gradient of chloroform/methanol 95:5, 8:2 as eluent) affording 1.3 g pure product. Yield 72%; mp 49°-50° C.; 1H NMR (CDCl3) 0.85-0.95 (t, CH3 (CH2)12), 1.20-1.40 (m, CH3 (CH2)12), 1.55-1.70 (m, CH2 CH2 CO), 1.88-2.00 (m, O CH2 CH2 CH2 N), 2.27-2.35 (t, CH2 CH2 CO), 2.37-2.45 (s, (CH3)2 N) 2.50-2.62 (t, O CH2 CH2 CH2 N), 4.10-4.18 (t, O CH2 CH2 CH2 N).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromopropyl hexadecanoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C(OC[CH2:12][N:13](C)[CH3:14])(=O)CCCCCCC.[C:16]([O:33][CH2:34][CH2:35][CH2:36]Br)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].CNC.C(Cl)(Cl)Cl.CO>C(#N)C>[C:16]([O:33][CH2:34][CH2:35][CH2:36][N:13]([CH3:14])[CH3:12])(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)OCCN(C)C
Name
3-bromopropyl hexadecanoate
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)OCCCBr
Name
Quantity
15 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)OCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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